REACTION_CXSMILES
|
[CH3:1][N:2](C=O)C.Br[C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][C:13](=[O:17])[NH:14]2)=[CH:9][CH:8]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CN(CCN(C)C)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CCOC(C)=O.C(Cl)(Cl)Cl>[O:17]=[C:13]1[CH2:12][CH2:11][C:10]2[C:15](=[CH:16][C:7]([C:1]#[N:2])=[CH:8][CH:9]=2)[NH:14]1 |f:4.5.6,7.8.9.10.11|
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Name
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|
Quantity
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14.5 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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3 g
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Type
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reactant
|
Smiles
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BrC1=CC=C2CCC(NC2=C1)=O
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Name
|
|
Quantity
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154 mg
|
Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
|
Quantity
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590 μL
|
Type
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reactant
|
Smiles
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CN(C)CCN(C)C
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Name
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zinc cyanide
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Quantity
|
1.04 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
122 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred under microwave irradiation (180° C.) for 5 minutes
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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the mixture was filtrated by Celite
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Type
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WASH
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Details
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washed with DMF
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was purified by column chromatography (silica gel 60 N, mobile phase: EtOAc/hexane=50/50 to 100/0; v/v)
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Type
|
CUSTOM
|
Details
|
To the solid substance obtained
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
A solid substance was obtained by filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC(=CC=C2CC1)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |